molecular formula C16H15FO2 B7962902 Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate

Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate

Cat. No.: B7962902
M. Wt: 258.29 g/mol
InChI Key: CLGVHTRVGMVXPW-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate is an organic compound with the molecular formula C16H15FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can lead to the formation of the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid.

    Reduction: Formation of 2-[4-(3-fluoro-4-methylphenyl)phenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-3-methylphenyl)acetate
  • Methyl 2-(3-fluoro-4-methylphenyl)acetate

Comparison

Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can lead to different chemical and biological properties compared to its analogs. For example, the presence of the fluoro group can enhance its stability and lipophilicity, making it more suitable for certain applications.

Properties

IUPAC Name

methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-3-6-14(10-15(11)17)13-7-4-12(5-8-13)9-16(18)19-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGVHTRVGMVXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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